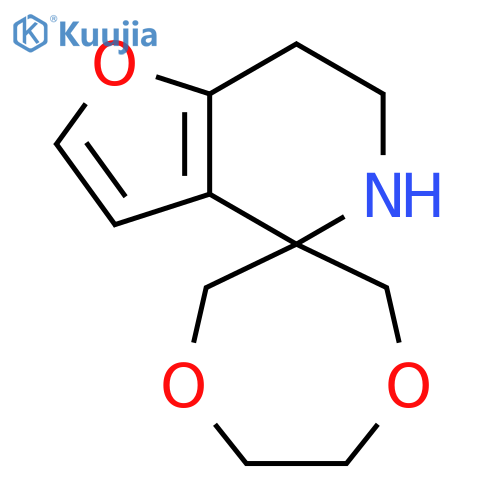Cas no 2012962-45-5 (6',7'-dihydro-5'H-spiro1,5-dioxepane-3,4'-furo3,2-cpyridine)

2012962-45-5 structure
商品名:6',7'-dihydro-5'H-spiro1,5-dioxepane-3,4'-furo3,2-cpyridine
6',7'-dihydro-5'H-spiro1,5-dioxepane-3,4'-furo3,2-cpyridine 化学的及び物理的性質
名前と識別子
-
- 6',7'-dihydro-5'H-spiro1,5-dioxepane-3,4'-furo3,2-cpyridine
- 2012962-45-5
- EN300-1076474
- 6',7'-dihydro-5'H-spiro[1,5-dioxepane-3,4'-furo[3,2-c]pyridine]
-
- インチ: 1S/C11H15NO3/c1-3-12-11(7-13-5-6-14-8-11)9-2-4-15-10(1)9/h2,4,12H,1,3,5-8H2
- InChIKey: OVTLEDRTFOAZPT-UHFFFAOYSA-N
- ほほえんだ: O1CCOCC2(C1)C1C=COC=1CCN2
計算された属性
- せいみつぶんしりょう: 209.10519334g/mol
- どういたいしつりょう: 209.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 43.6Ų
6',7'-dihydro-5'H-spiro1,5-dioxepane-3,4'-furo3,2-cpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1076474-1g |
6',7'-dihydro-5'H-spiro[1,5-dioxepane-3,4'-furo[3,2-c]pyridine] |
2012962-45-5 | 95% | 1g |
$986.0 | 2023-10-28 | |
| Enamine | EN300-1076474-5g |
6',7'-dihydro-5'H-spiro[1,5-dioxepane-3,4'-furo[3,2-c]pyridine] |
2012962-45-5 | 95% | 5g |
$2858.0 | 2023-10-28 | |
| Enamine | EN300-1076474-0.5g |
6',7'-dihydro-5'H-spiro[1,5-dioxepane-3,4'-furo[3,2-c]pyridine] |
2012962-45-5 | 95% | 0.5g |
$946.0 | 2023-10-28 | |
| Enamine | EN300-1076474-0.25g |
6',7'-dihydro-5'H-spiro[1,5-dioxepane-3,4'-furo[3,2-c]pyridine] |
2012962-45-5 | 95% | 0.25g |
$906.0 | 2023-10-28 | |
| Enamine | EN300-1076474-1.0g |
6',7'-dihydro-5'H-spiro[1,5-dioxepane-3,4'-furo[3,2-c]pyridine] |
2012962-45-5 | 1g |
$1286.0 | 2023-06-10 | ||
| Enamine | EN300-1076474-10.0g |
6',7'-dihydro-5'H-spiro[1,5-dioxepane-3,4'-furo[3,2-c]pyridine] |
2012962-45-5 | 10g |
$5528.0 | 2023-06-10 | ||
| Enamine | EN300-1076474-0.05g |
6',7'-dihydro-5'H-spiro[1,5-dioxepane-3,4'-furo[3,2-c]pyridine] |
2012962-45-5 | 95% | 0.05g |
$827.0 | 2023-10-28 | |
| Enamine | EN300-1076474-10g |
6',7'-dihydro-5'H-spiro[1,5-dioxepane-3,4'-furo[3,2-c]pyridine] |
2012962-45-5 | 95% | 10g |
$4236.0 | 2023-10-28 | |
| Enamine | EN300-1076474-2.5g |
6',7'-dihydro-5'H-spiro[1,5-dioxepane-3,4'-furo[3,2-c]pyridine] |
2012962-45-5 | 95% | 2.5g |
$1931.0 | 2023-10-28 | |
| Enamine | EN300-1076474-5.0g |
6',7'-dihydro-5'H-spiro[1,5-dioxepane-3,4'-furo[3,2-c]pyridine] |
2012962-45-5 | 5g |
$3728.0 | 2023-06-10 |
6',7'-dihydro-5'H-spiro1,5-dioxepane-3,4'-furo3,2-cpyridine 関連文献
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
2012962-45-5 (6',7'-dihydro-5'H-spiro1,5-dioxepane-3,4'-furo3,2-cpyridine) 関連製品
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
